Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

Catalog No.
S941287
CAS No.
2614-55-3
M.F
C20H36N6O8
M. Wt
488.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

CAS Number

2614-55-3

Product Name

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

IUPAC Name

(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C20H36N6O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1

InChI Key

MCIBYIIODNXVSL-DSPUWRHFSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC(CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is a pentapeptide that plays a critical role in the structure of bacterial cell walls, specifically within the peptidoglycan layer. This compound is composed of five amino acids: L-alanine, D-gamma-glutamic acid, L-lysine, and two D-alanine residues. It serves as a key component of the peptidoglycan precursor UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Ala)(5)-D-Ala, which is essential for bacterial growth and stability .

There is no current information on the mechanism of action of this compound.

  • Due to the lack of research, safety information is not available.

    Future Research Directions:

    • Synthesize the molecule and characterize its properties.
    • Explore its potential biological activity and interactions with other molecules.
    • Investigate its safety profile.

    Chemical Classification

    (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a complex molecule that can be classified in two ways:

    • Cyclic Peptide: The molecule consists of seventeen amino acids linked together in a ring structure. Cyclic peptides are studied for their potential therapeutic applications due to their unique properties [].
    • Polyfunctional Molecule: The molecule contains several functional groups, including carboxylic acids, amines, and carbonyl groups. These functional groups can interact with other molecules, making them of interest in drug design research [].

    Potential Research Applications

    • Peptide-Based Drug Design: Cyclic peptides can have high target specificity and potency, making them attractive candidates for drug development []. Research may explore how this molecule can be modified to target specific biological processes.
    • Molecular Recognition Studies: The molecule's functional groups might be useful for studying how molecules interact with each other at the atomic level []. This information is crucial for rational drug design.
    Involving Ala-D-gamma-Glu-Lys-D-Ala-D-Ala are associated with its incorporation into the peptidoglycan structure through enzymatic processes. The enzyme D-Ala:D-Ala ligase catalyzes the formation of this compound by linking two D-alanine molecules, which is a crucial step in the biosynthesis of peptidoglycan . Additionally, it participates in various reactions that involve the modification and cross-linking of peptidoglycan chains, contributing to the rigidity and integrity of bacterial cell walls .

    Ala-D-gamma-Glu-Lys-D-Ala-D-Ala exhibits significant biological activity as a precursor in peptidoglycan biosynthesis. It is involved in the formation of cross-links between glycan strands in the bacterial cell wall, which is essential for maintaining structural integrity. Furthermore, this compound has been implicated in antibiotic resistance mechanisms, particularly in vancomycin-resistant enterococci, where modifications to the peptide structure can confer resistance by altering target sites for antibiotics .

    The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala can be achieved through several methods:

    • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, followed by deprotection and coupling steps to form the desired peptide chain.
    • Liquid-Phase Synthesis: In this approach, amino acids are reacted in solution under controlled conditions to form peptide bonds.
    • Enzymatic Synthesis: Utilizing specific enzymes such as D-Ala:D-Ala ligase allows for the selective formation of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala from its constituent amino acids under physiological conditions .

    Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has several applications in research and medicine:

    • Antibiotic Development: Understanding its role in peptidoglycan biosynthesis aids in designing new antibiotics that target bacterial cell wall synthesis.
    • Biotechnology: This compound can be used in studies involving bacterial growth and cell wall integrity.
    • Diagnostic Tools: It may serve as a marker for certain bacterial infections, particularly those involving Gram-positive bacteria .

    Interaction studies have shown that Ala-D-gamma-Glu-Lys-D-Ala-D-Ala interacts with various enzymes involved in peptidoglycan biosynthesis. For instance, it is recognized by D-Ala:D-Ala ligases, which utilize this compound to facilitate the formation of cross-links in peptidoglycan layers. Additionally, research indicates that modifications to this pentapeptide can influence its interaction with antibiotics like vancomycin, thereby affecting susceptibility and resistance profiles .

    Ala-D-gamma-Glu-Lys-D-Ala-D-Ala shares structural similarities with several other compounds involved in peptidoglycan biosynthesis. Here are some notable examples:

    Compound NameStructure DescriptionUnique Features
    L-Alanyl-gamma-D-glutamyl-L-lysyl-D-alanineA tetrapeptide with similar amino acid compositionL-alanine instead of D-alanine at one position
    UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Alanine)(5)-D-AlanineA precursor for peptidoglycan synthesisContains additional components like UDP
    D-Alanyl-D-alanineA dipeptide essential for cross-linkingSimpler structure; lacks gamma-glutamic acid and lysine

    The uniqueness of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala lies in its specific sequence and configuration that directly contribute to its function within bacterial cell walls, distinguishing it from other similar compounds that may not fulfill the same roles or exhibit equivalent biological activities .

    XLogP3

    -7

    Sequence

    AXKAA

    Dates

    Modify: 2023-08-16

    Explore Compound Types